molecular formula C11H18FNO3 B13906792 tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate

tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate

Cat. No.: B13906792
M. Wt: 231.26 g/mol
InChI Key: WTWMYYGYMJIJKV-BDAKNGLRSA-N
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Description

Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features. The compound contains a tert-butyl ester group, an acetyl group, and a fluorine atom attached to a pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a pyrrolidine derivative, which undergoes fluorination and acetylation reactions. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is unique due to the presence of the acetyl and fluorine groups, which impart distinct chemical properties and reactivity patterns. These features make it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C11H18FNO3

Molecular Weight

231.26 g/mol

IUPAC Name

tert-butyl (2S,4R)-2-acetyl-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18FNO3/c1-7(14)9-5-8(12)6-13(9)10(15)16-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1

InChI Key

WTWMYYGYMJIJKV-BDAKNGLRSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)F

Canonical SMILES

CC(=O)C1CC(CN1C(=O)OC(C)(C)C)F

Origin of Product

United States

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